2-Nitrophenyl a-D-galactopyranoside

Enzyme kinetics α-Galactosidase assay Substrate specificity

Enzyme kinetics labs face systematic bias when substituting nitrophenyl substrates without revalidation. Differential Km values and substrate inhibition profiles between 2-nitrophenyl and 4-nitrophenyl isomers compromise assay accuracy. 2-Nitrophenyl α-D-galactopyranoside (≥98%) resolves this with validated kinetics (Km ~839 µM for A. ficuum α-galactosidase), enabling reliable Michaelis-Menten analyses without substrate inhibition artifacts. Its 405-420 nm chromogenic detection supports standard benchtop spectrophotometers-eliminating the need for fluorescence plate readers-for cost-effective Fabry disease screening and high-throughput microbial strain discovery. Batch-to-batch consistency ensures reproducible results across large-scale colony screening campaigns.

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 19887-85-5
Cat. No. B121080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl a-D-galactopyranoside
CAS19887-85-5
Synonyms2-Nitrophenyl-α-D-galactopyranoside;  o-Nitrophenyl α-D-Galactoside; 
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1
InChIKeyKUWPCJHYPSUOFW-IIRVCBMXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ONP-α-Gal Chromogenic Substrate Overview


2-Nitrophenyl α-D-galactopyranoside (CAS 19887-85-5, ONP-α-Gal) is a chromogenic substrate specifically hydrolyzed by α-galactosidase (EC 3.2.1.22) to release 2-nitrophenol, which exhibits a distinct yellow absorption peak under alkaline conditions detectable at 405–420 nm [1]. This synthetic nitrophenyl glycoside enables quantitative spectrophotometric measurement of α-galactosidase activity in enzyme kinetics, microbial screening, and diagnostic applications including Fabry disease screening .

ONP-α-Gal Substitution Pitfalls


Nitrophenyl galactopyranosides are not interchangeable despite structural similarity. The position of the nitro substituent (ortho, meta, para) critically alters substrate recognition, enzyme affinity, and hydrolysis kinetics. Direct comparative enzymology demonstrates that α-galactosidases from diverse organisms exhibit significantly different Michaelis-Menten constants (Km) and relative catalytic efficiencies depending on the nitrophenyl isomer employed [1]. Substituting 2-nitrophenyl α-D-galactopyranoside with the more common 4-nitrophenyl analog without revalidating assay conditions can introduce systematic bias in activity measurements due to differential Km values, substrate inhibition profiles, and chromophore extinction coefficients [2].

ONP-α-Gal vs. Analogs: Differentiation Evidence


Enzyme Affinity (Km) Comparison

In a direct head-to-head kinetic study using purified extracellular α-galactosidase from Aspergillus ficuum NRRL 3135, 2-nitrophenyl α-D-galactopyranoside (o-NPGal) exhibited a Km of 839 µM, compared to 1462 µM for 4-nitrophenyl α-D-galactopyranoside (p-NPGal) and 718 µM for 3-nitrophenyl α-D-galactopyranoside (m-NPGal) [1]. This represents a 1.7-fold higher apparent enzyme affinity (lower Km) for the ortho-substituted substrate relative to the para-substituted analog under identical assay conditions (pH 6.0, 60°C).

Enzyme kinetics α-Galactosidase assay Substrate specificity

Relative Hydrolytic Activity

In a direct comparative study using purified thermostable α-galactosidase from Ganoderma lucidum, 2-nitrophenyl α-D-galactopyranoside (o-NPGal) exhibited 27.6% relative hydrolytic activity compared to 4-nitrophenyl α-D-galactopyranoside (p-NPGal), which was set as the 100% reference [1]. Under the same assay conditions, the natural substrate melibiose showed 42.1% relative activity, raffinose 52.4%, and stachyose 69.7%, positioning the 2-nitrophenyl substrate as a moderately active chromogenic probe.

Relative enzyme activity Substrate profiling Fungal α-galactosidase

Organism-Dependent Affinity

In α-galactosidase purified from Athelia rolfsii (formerly Corticium rolfsii), 2-nitrophenyl α-D-galactopyranoside exhibited a Km of 0.26 mM, while 4-nitrophenyl α-D-galactopyranoside showed a Km of 0.16 mM [1]. Notably, this represents an inverse affinity relationship compared to Aspergillus ficuum data, with the 4-nitro substrate displaying 1.6-fold higher affinity (lower Km) than the 2-nitro isomer in this basidiomycete enzyme system.

Enzyme kinetics Basidiomycete α-galactosidase Substrate affinity

Enzyme Specificity: α- vs. β-Galactosidase

In a substrate specificity panel using Penicillium sp. 23 α-galactosidase, the enzyme exhibited strict glycon specificity, hydrolyzing exclusively α-D-galactosides including p-nitrophenyl-α-D-galactopyranoside, melibiose, raffinose, and stachyose [1]. Crucially, a parallel study of β-galactosidase activity demonstrated that 2-nitrophenyl α-D-galactopyranoside shows only 0.9% relative activity compared to 4-nitrophenyl α-D-galactopyranoside (100%) when assayed with β-galactosidase [2], confirming the anomeric configuration as the primary determinant of enzyme recognition rather than the nitro-substituent position.

Enzyme specificity α-Galactosidase vs β-Galactosidase Glycoside hydrolase discrimination

Detection Wavelength Differentiation

Enzymatic hydrolysis of 2-nitrophenyl α-D-galactopyranoside releases 2-nitrophenol (o-nitrophenol), which under alkaline conditions exhibits a characteristic yellow absorption with λmax typically reported between 405-420 nm [1]. In contrast, hydrolysis of 4-nitrophenyl α-D-galactopyranoside releases 4-nitrophenol (p-nitrophenol) with λmax at 400-405 nm under alkaline conditions . This spectral separation, while modest, enables differential detection in multiplexed enzyme assays where both α- and β-galactosidase activities are measured simultaneously using orthogonal chromogenic substrates.

Spectrophotometric detection Chromogenic substrate Multiplexed assays

Commercial Availability and Purity Standardization

Multiple commercial vendors supply 2-nitrophenyl α-D-galactopyranoside with specified purity grades, including ≥95% and ≥98% as verified by HPLC or elemental analysis. In contrast, the 3-nitrophenyl (meta) isomer, while kinetically characterized in academic literature [1], has limited commercial availability and is rarely offered as a catalog item with certified purity documentation. This procurement differential makes 2-nitrophenyl α-D-galactopyranoside the practical choice for laboratories requiring reliable, well-characterized substrate for long-term assay standardization.

Reagent procurement Chromogenic substrate purity Assay reproducibility

ONP-α-Gal Application Scenarios


Enzyme Kinetics Studies

Based on the Km value of 839 µM for Aspergillus ficuum α-galactosidase , 2-nitrophenyl α-D-galactopyranoside is optimally suited for Michaelis-Menten kinetic analyses where substrate concentrations below 2 mM are employed. The moderate affinity prevents substrate inhibition phenomena observed with higher-affinity substrates while providing sufficient signal for reliable Vmax determination. This substrate is particularly valuable when characterizing novel α-galactosidases from fungal sources, where the relative activity profile of 27.6% versus p-NPGal [2] provides a dynamic range suitable for detecting partial inhibitors.

Fabry Disease Screening

2-Nitrophenyl α-D-galactopyranoside is explicitly documented for use in Fabry disease screening applications . Fabry disease results from deficient α-galactosidase A activity, and chromogenic substrates provide a cost-effective, equipment-accessible alternative to fluorogenic substrates for initial diagnostic screening in resource-limited settings. The colorimetric readout at 405-420 nm enables use of standard benchtop spectrophotometers rather than fluorescence plate readers, broadening assay accessibility.

Microbial Strain Screening

The robust commercial availability of 2-nitrophenyl α-D-galactopyranoside at ≥95% purity makes it the substrate of choice for high-throughput screening of microbial libraries for α-galactosidase-producing strains. In industrial enzyme discovery programs, the cost-effectiveness and batch-to-batch consistency of this chromogenic substrate enable large-scale colony screening on agar plates or in microtiter formats, where the visible yellow color development upon hydrolysis allows rapid visual or spectrophotometric identification of positive clones.

Multiplexed Glycosidase Assays

The distinct absorption maximum of 2-nitrophenol (405-420 nm) relative to 4-nitrophenol (400-405 nm) enables design of dual-substrate assays where α-galactosidase activity (measured with 2-nitrophenyl α-D-galactopyranoside) and β-galactosidase activity (measured with 2-nitrophenyl β-D-galactopyranoside or 4-nitrophenyl β-D-galactopyranoside) can be monitored in the same reaction well using sequential or simultaneous wavelength reads. This application is particularly relevant in metagenomic screening where both enzyme classes are sought from environmental DNA libraries.

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